3,4-Dimethylphenyl isothiocyanate
Overview
Description
3,4-Dimethylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
3,4-Dimethylphenyl isothiocyanate is a chemical compound that primarily targets the respiratory system
Mode of Action
It is known that isothiocyanates, a class of compounds to which this compound belongs, can modulate a large number of cancer-related targets or pathways . This includes inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Biochemical Pathways
Isothiocyanates, including this compound, are derived from the enzymatic hydrolysis of glucosinolates . They can affect various biochemical pathways, including those related to carcinogenesis, apoptosis, and cell cycle regulation . .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates in general have been shown to have chemopreventive effects, potentially due to their ability to modulate various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place with the container kept tightly closed . .
Biochemical Analysis
Biochemical Properties
They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .
Cellular Effects
For instance, they have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isothiocyanates are generally stable under physiological conditions .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 3,4-Dimethylphenyl isothiocyanate in animal models. Isothiocyanates have been shown to have chemoprotective effects against cancer in various animal models .
Metabolic Pathways
Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .
Transport and Distribution
Isothiocyanates are known to be rapidly absorbed and demonstrate notable bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylphenylamine with thiophosgene. This reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Another method involves the use of carbon disulfide and an amine in the presence of a base, followed by oxidation .
Industrial Production Methods: Industrial production of this compound often employs the reaction of 3,4-dimethylphenylamine with carbon disulfide and a base, followed by treatment with an oxidizing agent. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can add to double bonds in alkenes to form thiocarbamates.
Oxidation and Reduction Reactions: It can be oxidized to form sulfonyl derivatives or reduced to form amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the addition to alkenes.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
3,4-Dimethylphenyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenyl isothiocyanate
- 4-Methylphenyl isothiocyanate
- 2,6-Dimethylphenyl isothiocyanate
Comparison: 3,4-Dimethylphenyl isothiocyanate is unique due to the presence of two methyl groups at the 3 and 4 positions on the phenyl ring. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to phenyl isothiocyanate, this compound exhibits different steric and electronic properties, which can affect its interaction with nucleophiles and its overall reactivity .
Properties
IUPAC Name |
4-isothiocyanato-1,2-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHJWKBNJMGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172827 | |
Record name | 3,4-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-17-9 | |
Record name | 4-Isothiocyanato-1,2-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isothiocyanato-1,2-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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